molecular formula C15H22N2O2 B1201692 (+-)-Mamanine

(+-)-Mamanine

Cat. No. B1201692
M. Wt: 262.35 g/mol
InChI Key: JAUFYQKXSPWZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+-)-Mamanine is a natural product found in Sophora chrysophylla, Sophora flavescens, and other organisms with data available.

Scientific Research Applications

Carcinogenic Activation and DNA Damage

  • Methylazoxymethanol (MAM) and its precursor, azoxymethane (AOM), are potent colon carcinogens in rodents. CYP2E1 plays a significant role in the metabolic activation of these carcinogens. The study found that CYP2E1 deficiency impacts the activation of AOM and MAM differently, affecting DNA guanine alkylation in the colon and the formation of colonic aberrant crypt foci. This suggests that agents modifying CYP2E1 activity could influence colon carcinogenesis depending on the carcinogen used, either enhancing or inhibiting the process (Sohn et al., 2001).

DNA Methylation and Gene Expression

  • DNA methylation, a critical process in regulating gene expression, is significantly influenced by a DNA methyltransferase in Mycobacterium tuberculosis, termed MamA. MamA's activity creates N6-methyladenine, impacting the expression of numerous genes and suggesting a shared mechanism of modulation. This methylation is vital for bacterial survival, especially under hypoxic conditions, highlighting the role of MamA in gene expression and adaptation to different environments (Shell et al., 2013).

Alkaloid Constituents and Bioactivity

  • A study focusing on the alkaloid constituents of Sophora flavescens identified several compounds, including mamanine. The research highlighted the bioactivity of these compounds, particularly their cytotoxicity against human tumor cell lines. Interestingly, mamanine, isolated for the first time from this plant, exhibited no cytotoxicity to the tested cancer cell lines, indicating its potential for further pharmacological studies (Lei et al., 2014).

Ethnopharmacology and Traditional Medicine

  • The field of ethnopharmacology explores the therapeutic potential of plants and plant-derived chemicals. Mamanine and related compounds are integral to this research, offering insights into traditional cures and modern drug development. Studies underscore the importance of collaboration among various disciplines, including ethnobotanists, ethnopharmacologists, and phytochemists, to realize the full potential of medicinal plants in conventional medicine (Gilani & Atta-ur-rahman, 2005).

properties

IUPAC Name

6-[1-(hydroxymethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-10-12-8-11(13-4-3-6-15(19)16-13)9-17-7-2-1-5-14(12)17/h3-4,6,11-12,14,18H,1-2,5,7-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUFYQKXSPWZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(CC(C2C1)CO)C3=CC=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[1-(hydroxymethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]-1H-pyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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